2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal
Description
Properties
IUPAC Name |
2-methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,5-11)6-4-7(12)10(3)8(6)13/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNRGHKSYVJTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CC(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal typically involves the reaction of 2,5-dioxopyrrolidine with an appropriate aldehyde under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
(a) 2-Methyl-2-(1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)propanal (18af)
- Structure: The 1-methyl group on the pyrrolidinone ring is replaced by a 4-nitrophenyl group.
- Properties :
- Applications : Enhanced electronic properties from the nitro group may influence reactivity in photochemical or redox-active systems .
(b) 2-Methyl-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl)propanal
Functional Analogs: Aldicarb and Derivatives
Aldicarb derivatives share the propanal backbone but differ in functional groups and applications:
Key Differences :
- Reactivity: The target compound’s aldehyde group enables nucleophilic additions (e.g., in organocatalysis), whereas aldicarb derivatives rely on carbamate-mediated acetylcholinesterase inhibition for pesticidal activity .
- Toxicity : Aldicarb derivatives exhibit high mammalian toxicity due to carbamate functionality, while the target compound’s cyclic amide group likely reduces acute toxicity .
Physicochemical and Spectroscopic Comparisons
NMR Data
Chromatographic Behavior
- Target Compound: Chiralpak AS-H column (n-hexane/2-propanol, 80:20), retention times: 11.5 min (minor), 12.5 min (major) .
- 18af: Chiralpak AD-H column (n-hexane/2-propanol, 65:35), retention times: 12.1 min (minor), 26.6 min (major) .
Biological Activity
2-Methyl-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)propanal is a compound with a unique structural configuration that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃NO₃
- SMILES : CC(C)(C=O)C1CC(=O)N(C1=O)C
- InChIKey : YYNRGHKSYVJTKX-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 184.09682 | 139.9 |
| [M+Na]+ | 206.07876 | 149.3 |
| [M+NH4]+ | 201.12336 | 146.1 |
| [M+K]+ | 222.05270 | 147.3 |
| [M-H]- | 182.08226 | 138.4 |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential antioxidant , antimicrobial , and cytotoxic properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies utilizing the DPPH radical scavenging assay have shown that related pyrrolidine derivatives can effectively neutralize free radicals, suggesting a potential role in preventing oxidative stress-related damage in cells .
Cytotoxicity Studies
Cytotoxicity assays conducted on structurally related compounds have indicated that they may induce apoptosis in cancer cell lines. The mechanisms often involve the activation of caspases and modulation of apoptotic pathways, which could be relevant for therapeutic applications in oncology .
Case Studies and Research Findings
Several studies have explored the biological implications of pyrrolidine compounds:
- Antioxidant Efficacy :
- Antimicrobial Testing :
- Cytotoxic Effects :
Q & A
Q. Yield Optimization Strategies :
- Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .
- Catalytic amounts of Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
Methodological Answer :
Primary Techniques :
- ¹H/¹³C NMR : Focus on the aldehyde proton (δ 9.5–10.0 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm). Compare with reference data for similar dioxopyrrolidinyl derivatives .
- IR Spectroscopy : Confirm the aldehyde (C=O stretch ~1720 cm⁻¹) and lactam (C=O ~1680 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns.
Q. Resolving Data Conflicts :
- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals.
- Re-crystallize the compound and re-acquire spectra to rule out solvent or impurity effects .
Advanced: How does the steric environment of the dioxopyrrolidinyl group influence the compound's reactivity in nucleophilic addition reactions?
Methodological Answer :
The 1-methyl-2,5-dioxopyrrolidin-3-yl group creates significant steric hindrance, which:
- Reduces electrophilicity : The aldehyde carbonyl may exhibit attenuated reactivity toward bulky nucleophiles (e.g., Grignard reagents).
- Directs regioselectivity : Smaller nucleophiles (e.g., cyanide) preferentially attack the less hindered face.
Q. Experimental Validation :
- Perform kinetic studies using competing nucleophiles (e.g., NaBH₄ vs. LiAlH(t-Bu)₃).
- Computational modeling (DFT) can map steric contours and predict transition states .
Advanced: What are the key considerations for ensuring compound stability during long-term storage, and how can degradation products be identified?
Methodological Answer :
Stability Considerations :
- Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) mitigate hydrolysis .
- Light Sensitivity : UV/Vis spectroscopy can detect photo-degradation; use light-resistant containers.
Q. Degradation Analysis :
- HPLC-PDA : Employ a gradient method (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate degradation products.
- LC-MS/MS : Identify hydrolyzed products (e.g., carboxylic acid derivatives) via characteristic mass shifts .
Basic: What are the common impurities formed during synthesis, and how can they be quantified?
Methodological Answer :
Common Impurities :
Uncyclized intermediates : Residual propanol precursors.
Oxidation byproducts : Carboxylic acids from over-oxidation of the aldehyde.
Q. Quantification Methods :
- HPLC with UV detection : Use a C18 column and calibrate against certified reference standards (e.g., USP guidelines) .
- Limits of Detection (LOD) : Impurities ≥0.1% must be reported per ICH Q3A guidelines.
Advanced: How can computational methods (e.g., DFT) be applied to predict the compound's behavior in different solvent systems?
Methodological Answer :
Computational Workflow :
Solvent Modeling : Use COSMO-RS to simulate solvation effects in polar (water) vs. non-polar (toluene) media.
Reactivity Prediction : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
Q. Validation :
Data Contradictions and Caveats
- Molecular Formula Discrepancy : lists the formula as C10H22O2Si, which conflicts with the expected structure. Verify via independent synthesis and characterization .
- CAS Number Ambiguity : The CAS "190.24" in is non-standard; cross-check with authoritative databases (e.g., SciFinder).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
